![molecular formula C5H7NO2S B2705864 (3-Methoxy-1,2-thiazol-4-yl)methanol CAS No. 2156132-22-6](/img/structure/B2705864.png)
(3-Methoxy-1,2-thiazol-4-yl)methanol
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Overview
Description
“(3-Methoxy-1,2-thiazol-4-yl)methanol” is a chemical compound that contains a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . The compound is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of thiazole derivatives has been extensively studied. For instance, a synthesis method involving the reaction of 4-hydroxy-1-methylquinolin-2 (1H)-one, 2-aminobenzothiazole, and 4-methoxybenzaldehyde in water or ethanol at 50–60 °C for 2.0 hours has been reported . Another method involves the precipitation of target compounds from methanol .Molecular Structure Analysis
The molecular structure of “(3-Methoxy-1,2-thiazol-4-yl)methanol” is characterized by its InChI code: 1S/C5H7NO2S/c1-8-5-4 (2-7)3-9-6-5/h3,7H,2H2,1H3 . The molecular weight of the compound is 145.18 .Chemical Reactions Analysis
Thiazoles, including “(3-Methoxy-1,2-thiazol-4-yl)methanol”, are known to have diverse biological activities. They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .Scientific Research Applications
- Thiazole derivatives, including those containing the (3-Methoxy-1,2-thiazol-4-yl)methanol motif, have shown promise as potential anticancer agents. Researchers explore their ability to inhibit cancer cell growth, induce apoptosis, and interfere with tumor progression .
- The thiazole scaffold is known for its antimicrobial properties. Scientists investigate derivatives of (3-Methoxy-1,2-thiazol-4-yl)methanol for their effectiveness against bacteria, fungi, and other pathogens. These compounds may serve as novel antibiotics or antifungal agents .
- Functionalized quinoline and thiazole derivatives have demonstrated anti-inflammatory activity. Researchers study (3-Methoxy-1,2-thiazol-4-yl)methanol-based compounds to develop drugs that alleviate inflammation-related conditions .
- Thiazole-containing molecules have garnered interest as antiviral agents. Scientists explore whether (3-Methoxy-1,2-thiazol-4-yl)methanol derivatives exhibit activity against specific viruses, potentially contributing to the development of new antiviral drugs .
- Researchers investigate the impact of (3-Methoxy-1,2-thiazol-4-yl)methanol derivatives on various biological pathways. These compounds may interact with enzymes, receptors, or signaling pathways, affecting cellular processes .
- Some synthesized derivatives of (3-Methoxy-1,2-thiazol-4-yl)methanol exhibit potent antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing diseases related to free radicals .
Anticancer Potential
Antimicrobial and Antifungal Activity
Anti-Inflammatory Agents
Antiviral Applications
Biological Activity Modulation
Antioxidant Properties
Safety and Hazards
The safety data sheet for “(3-Methoxy-1,2-thiazol-4-yl)methanol” indicates that it is flammable and harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
(3-methoxy-1,2-thiazol-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2S/c1-8-5-4(2-7)3-9-6-5/h3,7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHDEPKRYUEXKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NSC=C1CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxy-1,2-thiazol-4-yl)methanol |
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